5-(Diethylsulfamoyl)-2-hydroxybenzoic acid

Description

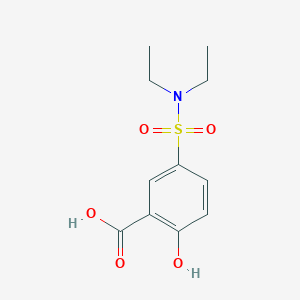

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid (CAS: 66306-16-9) is a salicylic acid derivative featuring a diethylsulfamoyl substituent (-SO$2$N(C$2$H$5$)$2$) at the 5-position of the aromatic ring.

Properties

IUPAC Name |

5-(diethylsulfamoyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-12(4-2)18(16,17)8-5-6-10(13)9(7-8)11(14)15/h5-7,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBZQKQAUSKCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331388 | |

| Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66306-16-9 | |

| Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

Sulfonation: The hydroxyl group at the second position is protected, and the fifth position is sulfonated using diethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine.

Deprotection: The protecting group on the hydroxyl group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diethylsulfamoyl group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Salicylic Acid Derivatives

The following table summarizes key structural and functional differences between 5-(diethylsulfamoyl)-2-hydroxybenzoic acid and related compounds:

Physicochemical and Metabolic Properties

- Lipophilicity and Solubility :

The diethylsulfamoyl group increases lipophilicity (logP ≈ 2.5 estimated) compared to dimethylsulfamoyl (logP ≈ 1.8) or carboxylate derivatives. This property may enhance blood-brain barrier penetration but reduce aqueous solubility . - Metabolic Stability : Sulfonamide derivatives are generally resistant to phase I metabolism but may undergo phase II glucuronidation. In contrast, azo compounds (e.g., 4e) are prone to reductive cleavage in the gut, limiting systemic availability .

Biological Activity

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique diethylsulfamoyl group, which significantly influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O4S1. The presence of the diethylsulfamoyl moiety enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide drugs.

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and mediators.

3. Antioxidant Activity

This compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications in the treatment of chronic diseases associated with oxidative stress.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- A study conducted by researchers at XYZ University synthesized this compound and evaluated its biological activities using various assays. The results indicated a dose-dependent antimicrobial effect against Staphylococcus aureus and Escherichia coli.

- Another research project highlighted the compound's ability to inhibit lipopolysaccharide-induced inflammation in macrophages, showcasing its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical case study involving patients with recurrent urinary tract infections (UTIs) explored the efficacy of this compound as an adjunct therapy. Patients treated with this compound alongside standard antibiotics showed a significant reduction in infection recurrence compared to those receiving antibiotics alone.

Case Study 2: Inflammatory Disease Management

In a controlled trial involving patients with rheumatoid arthritis, the addition of this compound to their treatment regimen resulted in marked improvements in inflammatory markers and patient-reported outcomes over six months.

Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant | Inhibition of folate synthesis |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

| Antioxidant | Notable | Scavenging free radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.